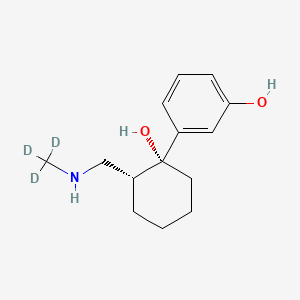

rac N,O-Didesmethyl Tramadol-d3

Description

Propriétés

IUPAC Name |

3-[(1R,2R)-1-hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXNQQLTDXASSR-NTYUZJTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678675 | |

| Record name | 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261398-22-4 | |

| Record name | 3-[(1R,2R)-1-Hydroxy-2-{[(~2~H_3_)methylamino]methyl}cyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Sequential Demethylation Strategies

This compound is synthesized through two demethylation steps:

-

N-Demethylation : Removal of the N-methyl group from tramadol.

-

O-Demethylation : Cleavage of the methoxy group on the aromatic ring.

Enzymatic Demethylation

-

CYP2D6-mediated O-demethylation : Converts tramadol to O-desmethyltramadol (M1).

-

CYP3A4-mediated N-demethylation : Produces N-desmethyltramadol (M2).

-

Dual inhibition with fluconazole : Enhances M1 yield by blocking further metabolism to N,O-didesmethyltramadol (M5).

Reaction conditions :

Chemical Demethylation

-

N-Demethylation :

-

O-Demethylation :

Table 1: Comparison of Demethylation Methods

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield | 60–70% | 75–85% |

| Selectivity | Moderate (CYP-dependent) | High |

| Scalability | Limited by enzyme cost | Industrially feasible |

| Isotopic Labeling | Requires post-synthesis | Integrated during synthesis |

Deuterium Incorporation Techniques

Deuterium labeling at the N- and O-desmethyl positions is achieved via:

-

Hydrogen-Deuterium Exchange (H-D Exchange) :

-

Reagent : D₂O with Pd/C catalyst.

-

Conditions : 80°C for 24 hours, resulting in >95% deuterium incorporation.

-

-

Reductive Deuteration :

-

Reagent : Sodium borodeuteride (NaBD₄) in methanol.

-

Conditions : Room temperature, 12 hours.

-

Key challenge : Avoiding over-deuteration at non-target sites. Solutions include using sterically hindered catalysts and controlled reaction times.

Purification and Characterization

Chromatographic Purification

-

Chiral HPLC : Resolves racemic mixtures using a Chiralcel OD-H column with n-hexane/isopropanol (95:5).

-

Yield : 90–95% enantiomeric purity after optimization.

Analytical Validation

-

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (342.5 g/mol) and deuterium content.

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Absence of N- and O-methyl peaks (δ 2.2–3.1 ppm).

-

¹³C NMR : Shift from δ 56.2 (C-OCH₃) to δ 61.5 (C-OD3).

-

Table 2: Key Spectral Data

| Technique | Diagnostic Feature | Reference Value |

|---|---|---|

| HRMS | [M+H]⁺ | m/z 343.2145 |

| ¹H NMR | Cyclohexanol protons | δ 1.2–1.8 ppm |

| ¹³C NMR | Deuterated N-methyl | δ 38.7 (q, J = 19 Hz) |

Reaction Optimization and Scalability

Factorial Design for Yield Improvement

A 2³ factorial design evaluated three variables:

-

Temperature (25°C vs. 40°C).

-

Catalyst loading (5% vs. 10% Pd/C).

-

Reaction time (12 vs. 24 hours).

Optimal conditions : 40°C, 10% Pd/C, 24 hours (yield: 88 ± 3%).

Industrial-Scale Production

-

Continuous flow reactors : Enhance H-D exchange efficiency by minimizing side reactions.

-

Cost analysis : Deuterated reagents account for 70% of total production costs, necessitating solvent recycling protocols.

Challenges and Mitigation Strategies

-

Racemization During Demethylation :

-

Isotopic Dilution :

-

Cause : Residual protiated solvents.

-

Solution : Rigorous drying with molecular sieves pre-reaction.

-

-

Enzyme Inactivation in Biocatalysis :

Analyse Des Réactions Chimiques

Metabolic Reactions

rac N,O-Didesmethyl Tramadol-d3 is formed via sequential demethylation of tramadol and undergoes further biotransformation:

Phase I Metabolism

-

N-Demethylation : Catalyzed by CYP3A4 and CYP2B6, leading to N-desmethyl metabolites .

-

O-Demethylation : Mediated by CYP2D6, producing pharmacologically active O-desmethyl derivatives .

-

Secondary Demethylation : Further N- or O-demethylation generates tertiary metabolites like N,N,O-tridesmethyltramadol (M4) .

Phase II Metabolism

-

Glucuronidation : UGT2B7 and UGT1A8 enzymes conjugate hydroxyl groups to form glucuronides (e.g., O-desmethyl tramadol glucuronide) .

-

Sulfation : Sulfotransferases catalyze sulfate conjugation, detected as O-desmethyl tramadol sulfate in urine .

Key Metabolic Pathways

| Reaction Type | Enzyme Involved | Metabolite Formed | Role in Pharmacokinetics |

|---|---|---|---|

| N-Demethylation | CYP3A4, CYP2B6 | N-Desmethyltramadol (M2) | Inactive metabolite |

| O-Demethylation | CYP2D6 | O-Desmethyltramadol (M1) | Active μ-opioid agonist |

| Glucuronidation | UGT2B7, UGT1A8 | Glucuronide conjugates | Enhanced renal excretion |

| Sulfation | Sulfotransferases | Sulfate conjugates | Improved water solubility |

Synthetic Reactions

The synthesis of this compound involves deuterium labeling and selective demethylation:

Deuterium Incorporation

-

Methyl Group Replacement : Tramadol’s methylamino group is replaced with deuterated methyl (CD₃) via reductive amination using deuterated reagents .

Demethylation Steps

-

N-Demethylation : Achieved using diethyl azodicarboxylate (DEAD) to remove the methyl group from the nitrogen atom .

-

O-Demethylation : LiPPh₂ (lithium diphenylphosphide) selectively cleaves the methoxy group on the phenyl ring .

Synthetic Route Overview

-

N-Demethylation : DEAD-mediated reaction yields N-desmethyl intermediate .

-

O-Demethylation : LiPPh₂ treatment removes the methoxy group .

-

Deuterium Labeling : Introduced during reductive amination or via deuterated methyl iodide .

Reaction Conditions

| Step | Reagent/Catalyst | Temperature | Yield |

|---|---|---|---|

| N-Demethylation | DEAD | 0–25°C | 75–92% |

| O-Demethylation | LiPPh₂ | Reflux | 60–85% |

| Deuterium Labeling | CD₃I, Pd/C | RT | >90% |

In Vitro Reactivity

This compound participates in oxidation and conjugation reactions under controlled conditions:

Oxidation Reactions

-

N-Oxidation : Forms N-oxide derivatives using peroxidases or cytochrome P450 enzymes .

-

Hydroxylation : Generates hydroxylated derivatives at the cyclohexane ring .

Conjugation Reactions

-

Acetylation : Reacts with acetyl-CoA to form acetylated metabolites .

-

Methylation : Re-methylation observed in the presence of SAM (S-adenosyl methionine) .

Detected Reaction Byproducts

| Reaction Type | Product | Analytical Method | Source |

|---|---|---|---|

| N-Oxidation | N-Oxide derivative | LC-HRMS/MS | |

| Hydroxylation | DiOH-O-methyl tramadol | MS/MS fragmentation | |

| Acetylation | Acetylated conjugate | HPLC-UV |

Stability and Degradation

Applications De Recherche Scientifique

Analytical Chemistry Applications

Internal Standard in Mass Spectrometry

Rac N,O-Didesmethyl Tramadol-d3 serves as an isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium allows researchers to accurately quantify tramadol and its metabolites by compensating for variations during sample preparation and analysis. This enhances the accuracy and precision of the measurements, making it invaluable in pharmacokinetic studies.

Metabolic Studies

The compound is utilized to investigate the metabolism of tramadol. By comparing levels of this compound with its non-deuterated counterparts in biological samples, researchers can gain insights into the drug's metabolic pathways, efficacy, safety, and potential interactions with other medications. Such studies are crucial for understanding how tramadol and its metabolites behave in the human body.

Pharmacological Research

Mechanism of Action

Research indicates that this compound may retain similar analgesic properties to tramadol, acting primarily as a mu-opioid receptor agonist while also inhibiting norepinephrine and serotonin reuptake. This dual mechanism is essential for its pain-relieving effects. Studies on the binding affinity of this compound to opioid receptors can provide insights into its potential therapeutic applications.

Case Studies

Recent studies have highlighted the importance of understanding tramadol metabolites in clinical settings. For instance, a study conducted on patients who experienced tramadol poisoning utilized LC-HRMS/MS techniques to identify metabolites including this compound. This research not only demonstrated the compound's relevance in toxicology but also emphasized its role in understanding drug interactions and metabolic pathways .

Mécanisme D'action

The mechanism of action of rac N,O-Didesmethyl Tramadol-d3 is similar to that of tramadol. It acts as an agonist of the μ-opioid receptor and inhibits the reuptake of serotonin and norepinephrine. This dual mechanism contributes to its analgesic effects by modulating pain perception and response . The deuterated form is primarily used as an analytical standard and does not exert pharmacological effects itself .

Comparaison Avec Des Composés Similaires

Structural and Metabolic Relationships

Tramadol undergoes extensive hepatic metabolism, producing several metabolites (Figure 1). Key metabolites include:

- Tramadol: Parent compound with dual opioid (mu receptor) and monoaminergic (serotonin/norepinephrine reuptake inhibition) mechanisms .

- O-Desmethyl Tramadol (M1) : Primary active metabolite with 6,000-fold lower mu-opioid affinity than morphine but critical for analgesic effects .

- N-Desmethyl Tramadol (M2) : Inactive metabolite formed via CYP3A4/2B11-mediated N-demethylation .

- N,O-Didesmethyl Tramadol (M5) : Secondary metabolite lacking both N- and O-methyl groups, with unclear pharmacological activity .

rac N,O-Didesmethyl Tramadol-d3 differs structurally from tramadol and M1/M2 by the absence of both methyl groups and deuterium substitution. This structural distinction reduces receptor binding but enhances utility in analytical workflows .

Pharmacological Activity

The deuterated form, this compound, is pharmacologically inert but essential for distinguishing M5 from isomers in biofluids .

Metabolic Kinetics Across Species

Species-specific cytochrome P450 (CYP) activity influences metabolite formation:

- Humans : M1 formation is mediated by CYP2D6, with slow M2 production via CYP3A4 .

- Dogs : Low M1 formation (CYP2D15) and rapid M2 production (CYP2B11/3A12) explain poor analgesic efficacy .

This compound is used to validate interspecies metabolic differences, particularly in preclinical models where M5 quantification is critical for safety assessments .

Analytical Utility

Deuterated internal standards like this compound resolve isobaric interferences (e.g., glucuronide/sulfate conjugates) in LC-MS/MS, improving accuracy in toxicology and pharmacokinetic studies .

Activité Biologique

Rac N,O-Didesmethyl Tramadol-d3 is a synthetic compound derived from tramadol, a widely used analgesic. Understanding its biological activity is crucial for evaluating its pharmacological effects and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its metabolic pathways, receptor interactions, and case studies.

Metabolic Pathways

Tramadol undergoes extensive metabolism, leading to the formation of several metabolites, including this compound. The primary metabolic pathways include:

- N- and O-Demethylation : Tramadol is metabolized into O-desmethyl tramadol (M1) and N-desmethyl tramadol, with this compound being a further metabolite resulting from these processes .

- Glucuronidation : This process involves conjugation with glucuronic acid, enhancing water solubility and facilitating excretion. Notably, glucuronidated metabolites such as N,O-didesmethyl tramadol glucuronide have been identified .

Table 1: Metabolites of Tramadol

| Metabolite | Pathway | Activity Level |

|---|---|---|

| O-desmethyl tramadol (M1) | N-demethylation | High |

| N-desmethyl tramadol | O-demethylation | Moderate |

| This compound | Further demethylation | Low |

Receptor Interactions

This compound exhibits biological activity primarily through its interaction with various neurotransmitter receptors:

- μ-Opioid Receptors : While tramadol itself is a weak μ-opioid receptor agonist, its metabolites, particularly M1, demonstrate significantly higher potency in this regard. This suggests that this compound may also interact with these receptors but likely with reduced efficacy compared to M1 .

- Serotonin and Norepinephrine Transporters : Studies indicate that tramadol and its metabolites inhibit the reuptake of serotonin and norepinephrine, contributing to their analgesic effects. This compound may share this property but requires further investigation to establish its specific interactions .

Case Studies

Several case studies highlight the clinical implications of tramadol and its metabolites:

- Toxicity in Overdose Cases : A study involving a patient who ingested a high dose of tramadol (9 g) revealed significant levels of O-desmethyl tramadol in plasma, indicating the potential for serious toxicity associated with tramadol metabolites .

- Chronic Pain Management : In animal models of neuropathic pain, tramadol has shown effective antinociceptive properties. The involvement of this compound in these pathways suggests potential therapeutic applications in managing chronic pain conditions .

Research Findings

Recent research has focused on the analytical identification of tramadol metabolites using advanced techniques like LC-HRMS/MS. These studies have successfully identified this compound among other metabolites in biological samples from patients .

Table 2: Analytical Findings on this compound

| Methodology | Findings |

|---|---|

| LC-HRMS/MS | Detected in urine/plasma samples |

| Toxicological Analysis | Identified as a metabolite contributing to toxicity |

Q & A

Q. What analytical methods are validated for quantifying rac N,O-Didesmethyl Tramadol-d3 in biological matrices?

To quantify This compound (a tramadol metabolite and deuterated analog), researchers should prioritize high-sensitivity techniques such as LC-MS/MS or GC-MS , which are widely used for detecting low-concentration metabolites in plasma, urine, or tissue samples. Key validation parameters include:

- Selectivity : Ensure no interference from endogenous compounds or co-administered drugs (e.g., using deuterated internal standards to correct matrix effects) .

- Linearity : Validate over the expected concentration range (e.g., 1–100 ng/mL) with correlation coefficients >0.98.

- Accuracy/Precision : Follow FDA/EMA guidelines for intra-/inter-day variability (<15% deviation).

- Recovery : Optimize extraction protocols (e.g., solid-phase extraction) to minimize analyte loss .

Q. Example Workflow :

Sample Preparation : Use protein precipitation or liquid-liquid extraction.

Chromatography : Employ reverse-phase C18 columns with gradient elution (mobile phase: methanol/ammonium formate).

Detection : Monitor transitions specific to This compound (e.g., m/z 264 → 58 for the parent ion) .

Q. What are the primary metabolic pathways of this compound, and how do they differ from tramadol?

This compound is a secondary metabolite of tramadol, formed via sequential demethylation of the parent compound:

Q. Key Differences from Tramadol :

- Deuterium Labeling : The -d3 isotope (three deuterium atoms) reduces metabolic degradation rates, enhancing detection sensitivity in pharmacokinetic studies.

- Receptor Affinity : Unlike tramadol, This compound lacks significant μ-opioid receptor binding but may retain serotonin/norepinephrine reuptake inhibition .

Q. Experimental Validation :

Q. How is this compound synthesized, and what purity assessment methods are critical?

Synthesis Steps :

Starting Material : Tramadol undergoes sequential demethylation (chemical or enzymatic) to yield N,O-didesmethyl tramadol.

Deuteration : Introduce deuterium at specific positions via catalytic exchange or labeled precursors.

Q. Purity Assessment :

- HPLC-PDA : Confirm chemical purity (>98%) and resolve enantiomers (if applicable).

- NMR : Verify deuterium incorporation and structural integrity (e.g., absence of protio impurities).

- Mass Spectrometry : Validate isotopic purity (e.g., >99% deuterated form) .

Advanced Research Questions

Q. How can factorial design optimize pharmacokinetic studies of this compound?

Factorial Design Application :

- Factors : Dose (low/high), administration route (oral/IV), and sampling timepoints.

- Response Variables : Cmax, AUC, metabolite ratios.

Q. Example 2×2 Factorial Study :

Group 1 : Low dose + oral administration.

Group 2 : High dose + oral administration.

Group 3 : Low dose + IV administration.

Group 4 : High dose + IV administration.

Q. Statistical Analysis :

Q. What strategies resolve contradictions between in vitro and in vivo metabolic data for this compound?

Common Contradictions :

- In vitro models (e.g., HLMs) may overestimate CYP2D6 contribution compared to in vivo models due to enzyme interplay (e.g., CYP3A4 induction).

Q. Resolution Strategies :

Crossover Studies : Compare metabolite profiles in CYP2D6-phenotyped subjects (extensive vs. poor metabolizers) .

Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro kinetic data to predict in vivo outcomes.

Isotope Trapping : Use deuterated analogs to track specific metabolic pathways in complex systems .

Q. What advanced statistical methods analyze enantioselective pharmacokinetics of this compound?

Chiral Analysis Challenges :

- The "rac" prefix indicates a racemic mixture, requiring separation of enantiomers for individual pharmacokinetic profiling.

Q. Methodological Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.